

Investigating the Downstream Effects of PHTPP-1304: A Technical Guide

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Compound of Interest

Compound Name: PHTPP-1304

Cat. No.: B15613947

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Abstract

PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ER β). This document provides a comprehensive technical overview of the downstream cellular and signaling consequences of **PHTPP-1304** treatment. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visual representations of the underlying molecular pathways and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively utilize **PHTPP-1304** as a tool for studying ER β biology and as a potential therapeutic agent.

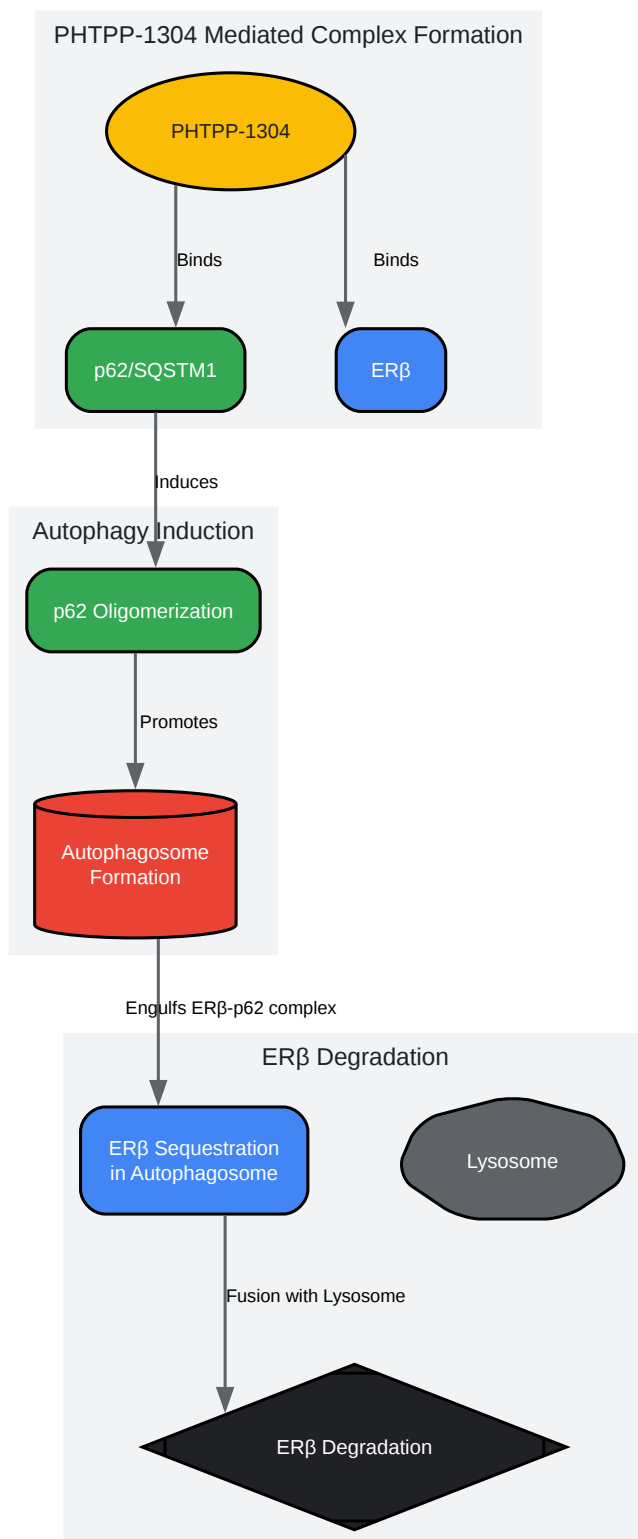
Introduction

Estrogen Receptor β (ER β) is a ligand-activated transcription factor implicated in the pathophysiology of various diseases, including cancer. Unlike the well-studied ER α , the precise roles of ER β are complex and often context-dependent. Pharmacological tools that can selectively modulate ER β levels are crucial for dissecting its functions. **PHTPP-1304** is a bifunctional molecule that co-opts the cellular autophagy machinery to induce the degradation of ER β . It consists of PHTPP, a selective ER β antagonist, linked to an autophagy-targeting ligand. This AUTOTAC strategy offers a powerful approach to acutely and potently deplete cellular ER β levels, enabling a detailed investigation of its downstream effects.

Mechanism of Action: AUTOTAC-mediated Degradation of ER β

PHTPP-1304 operates through a novel mechanism that hijacks the autophagy-lysosome pathway to induce protein degradation. The molecule simultaneously binds to ER β via its PHTPP moiety and to the autophagy receptor p62/SQSTM1.[1] This ternary complex formation triggers the self-oligomerization of p62, a key step in the formation of autophagosomes.[2][3] The ER β protein is thereby sequestered into these double-membraned vesicles, which subsequently fuse with lysosomes, leading to the degradation of the cargo.[1] This process is distinct from the ubiquitin-proteasome system, offering an alternative route for targeted protein degradation.

PHTPP-1304 Mechanism of Action

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PHTPP-1304 induces ERβ degradation via the autophagy-lysosome pathway.

Quantitative Data Summary

The efficacy of **PHTPP-1304** has been quantified in various cancer cell lines. The following tables summarize the key parameters.

Table 1: Degradation and Cytotoxic Potency of **PHTPP-1304**

Parameter	Cell Line	Value	Reference
DC50 (Degradation)	HEK293T	≈ 2 nM	[2]
ACHN (Renal Carcinoma)	< 100 nM	[2]	[2]
MCF-7 (Breast Cancer)	< 100 nM	[2]	
IC50 (Cytotoxicity)	ACHN (Renal Carcinoma)	3.3 μM	

Table 2: Effects of **PHTPP-1304** on Downstream Signaling

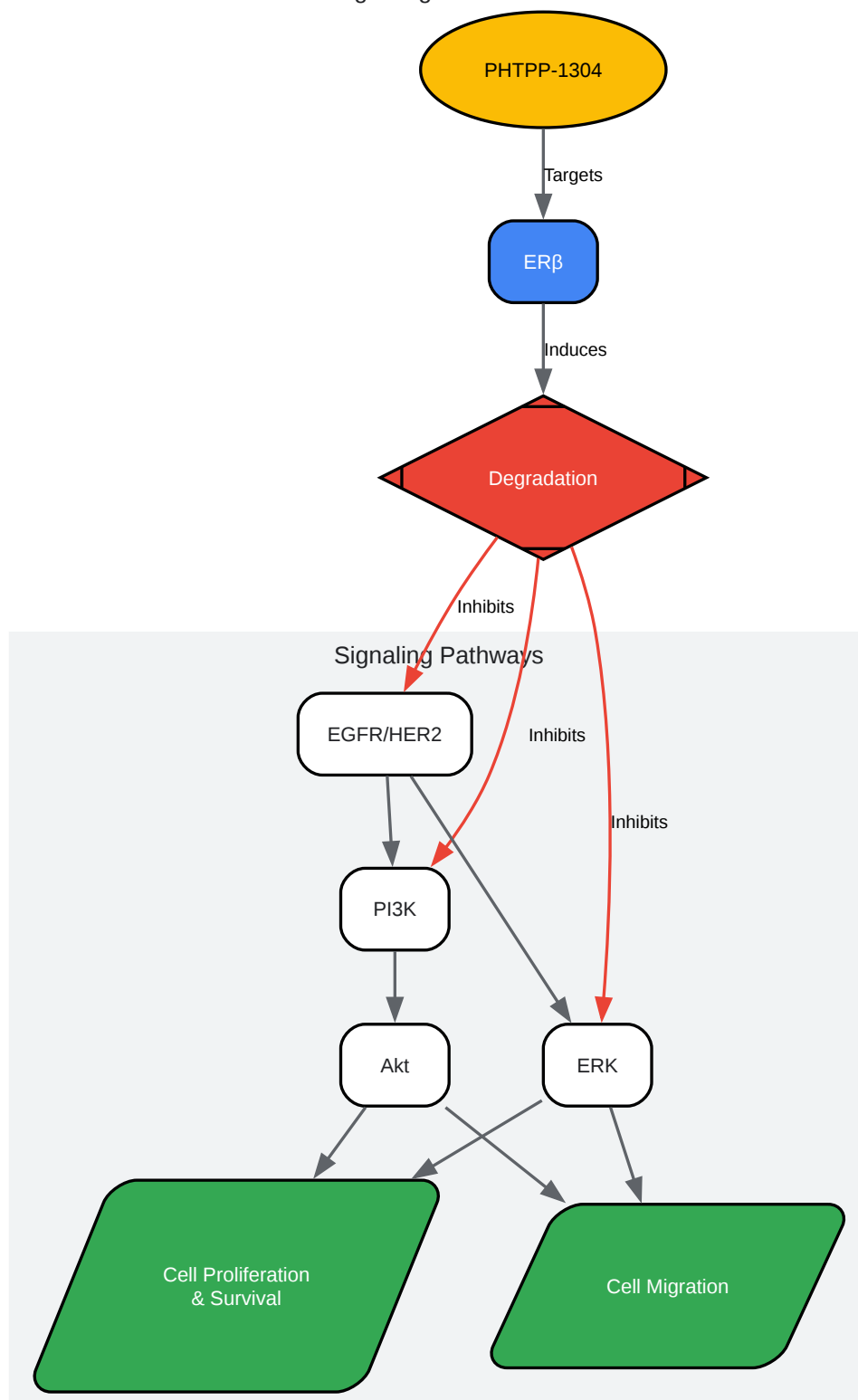
Cell Line	Treatment	Downstream Effect	Reference
LNCaP (Prostate Cancer)	0.5 μM PHTPP-1304, 24h	10-fold stronger inhibition of EGFR, p-ERK/ERK, and p-Akt/Akt signaling compared to PHTPP alone in E2-stimulated cells.	[2]

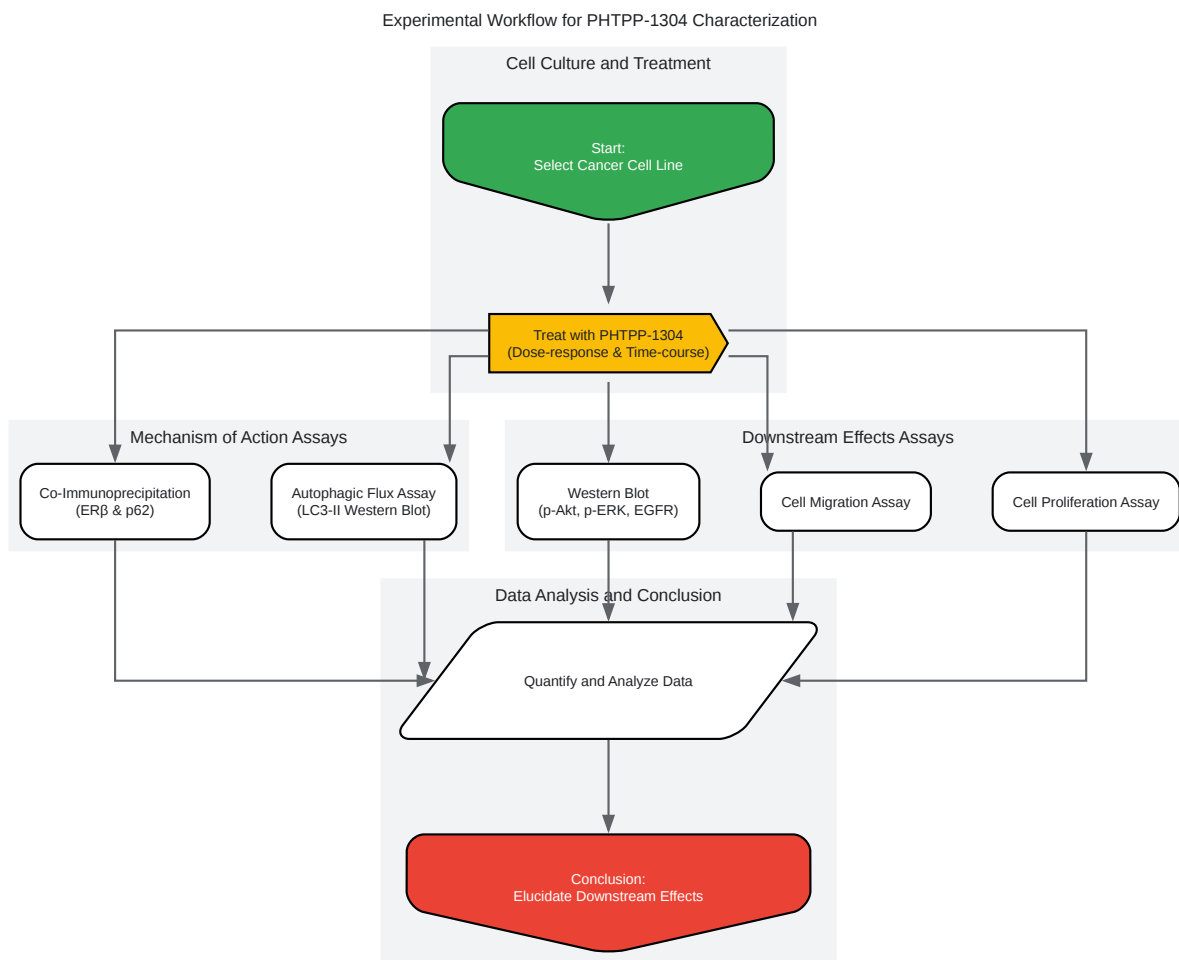
Downstream Signaling Pathways Affected by **PHTPP-1304**

Depletion of ERβ by **PHTPP-1304** leads to significant alterations in key signaling pathways that regulate cell proliferation, survival, and migration. The primary downstream pathways affected are the EGFR/HER2, PI3K/Akt, and MAPK/ERK pathways.

The degradation of ER β disrupts its regulatory influence on the expression and activity of components within these pathways. This leads to a reduction in the phosphorylation and activation of key downstream effectors such as Akt and ERK, ultimately resulting in the observed anti-proliferative and anti-migratory effects in cancer cells.

Downstream Signaling Effects of PHTPP-1304





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